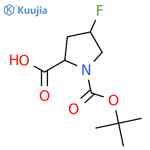

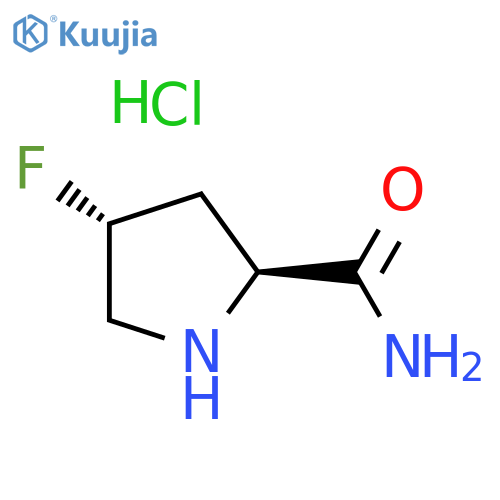

Cas no 796884-06-5 ((2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride)

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

- (2S,4R)-4-fluoropyrrolodine-2-carboxamide hydrochloride

- AK-76543

- ANW-68621

- CTK8C2572

- KB-01531

- SureCN1441993

- 2-Pyrrolidinecarboxamide, 4-fluoro-, monohydrochloride, (2S,4R)-

- C5H10ClFN2O

- YIEACUBSPQGCLW-HJXLNUONSA-N

- 2452AC

- AX8222523

- (4R)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1)

- (2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride salt

- 2-Pyrrolidinecarboxamide, 4-fluoro-, monohydrochloride, (2S,4R)- (9CI)

- AKOS016005999

- AS-69803

- D93157

- SCHEMBL1441993

- DB-327695

- (2S,4R)-4-Fluoropyrrolidine-2-carboxamidehydrochloride

- CS-0306250

- (2s,4r)-4-fluoropyrrolidine-2-carboxamide;hydrochloride

- EN300-244518

- (2S,4R)-4-fluoropyrrolodine-2-carboxamide HCl

- 796884-06-5

- DTXSID10736247

-

- MDL: MFCD21608685

- インチ: 1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4+;/m1./s1

- InChIKey: YIEACUBSPQGCLW-HJXLNUONSA-N

- ほほえんだ: C([C@H]1NC[C@H](F)C1)(=O)N.Cl

計算された属性

- せいみつぶんしりょう: 168.0465688g/mol

- どういたいしつりょう: 168.0465688g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S907063-1g |

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride |

796884-06-5 | 95% | 1g |

¥3,024.00 | 2022-09-28 | |

| Chemenu | CM199030-250mg |

(2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride |

796884-06-5 | 95% | 250mg |

$325 | 2024-07-23 | |

| Enamine | EN300-244518-2.5g |

(2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride |

796884-06-5 | 95% | 2.5g |

$1515.0 | 2024-06-19 | |

| Enamine | EN300-244518-1.0g |

(2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride |

796884-06-5 | 95% | 1.0g |

$721.0 | 2024-06-19 | |

| Enamine | EN300-244518-10.0g |

(2S,4R)-4-fluoropyrrolidine-2-carboxamide hydrochloride |

796884-06-5 | 95% | 10.0g |

$5843.0 | 2024-06-19 | |

| 1PlusChem | 1P003C63-250mg |

(2S,4R)-4-fluoropyrrolodine-2-carboxaMide HCl |

796884-06-5 | 95% | 250mg |

$276.00 | 2024-04-21 | |

| Aaron | AR003CEF-1g |

(2S,4R)-4-fluoropyrrolodine-2-carboxaMide HCl |

796884-06-5 | 95% | 1g |

$823.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D754322-250mg |

(2S,4R)-4-fluoropyrrolodine-2-carboxaMide HCl |

796884-06-5 | 95% | 250mg |

$260 | 2025-02-21 | |

| eNovation Chemicals LLC | D754322-100mg |

(2S,4R)-4-fluoropyrrolodine-2-carboxaMide HCl |

796884-06-5 | 95% | 100mg |

$185 | 2025-02-21 | |

| eNovation Chemicals LLC | D754322-100mg |

(2S,4R)-4-fluoropyrrolodine-2-carboxaMide HCl |

796884-06-5 | 95% | 100mg |

$185 | 2025-03-01 |

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride 合成方法

合成方法 1

1.2 Reagents: Ammonia Solvents: Water ; 30 min, 0 °C; 30 min, rt

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 2 h, rt

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Raw materials

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride Preparation Products

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

(2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochlorideに関する追加情報

(2S,4R)-4-フルオロピロリジン-2-カルボキサミド塩酸塩(CAS No. 796884-06-5)の包括的な専門解説

(2S,4R)-4-フルオロピロリジン-2-カルボキサミド塩酸塩は、医薬品中間体や生化学研究において重要な役割を果たすキラル化合物です。その立体特異的構造とフッ素修飾が、分子の物理化学的性質や生物学的活性に大きな影響を与えるため、創薬分野で注目されています。近年、AI創薬や構造活性相関(SAR)研究の需要増加に伴い、本化合物のような高純度光学異性体への関心が高まっています。

本化合物のCAS番号796884-06-5は、国際的な化学物質データベースで正確に識別するためのキー情報です。塩酸塩形態であることから、水溶性の向上や結晶性の制御が可能となり、製剤設計におけるバイオアベイラビリティ改善に寄与します。特にプロドラッグ設計やターゲットドラッグデリバリーシステム開発において、その特性が活用されています。

2023年の日本薬学会年会で報告されたように、フッ素置換ピロリジン骨格は、代謝安定性の向上やタンパク質-リガンド相互作用の最適化に有効です。本化合物の(2S,4R)立体配置は、特定の酵素阻害剤や受容体モジュレーターとしての活性発現に不可欠な要素であり、分子ダイバーシティライブラリー構築における重要構築ブロックとしての需要が拡大しています。

分析技術の進歩により、本化合物の品質管理にはHPLC-UV/MSやキラルカラム分析が標準的に採用されています。ICHガイドラインに準拠した純度試験や異性体比率確認が可能なため、GMP条件下での生産にも適しています。また、クリーンケミストリーの観点から、最近ではバイオカタリシスを用いた効率的な合成法開発も進められています。

創薬研究における応用では、神経疾患治療薬や抗炎症剤のリード化合物としての可能性が探求されています。分子ドッキングシミュレーションを用いた研究では、タンパク質結合ポケットとの親和性���評価されており、コンピュテーショナルケミストリー分野でも重要な参照物質として利用されています。

市場動向として、プレシジョンメディシンの進展に伴い、個別化医療向けの低分子化合物需要が増加しています。本化合物のような構造最適化が可能な中間体は、バイオテクノロジー企業や研究機関から高い関心を集めており、特にオルファンターペューティクス領域での応用が期待されています。

安全性データに関しては、GLP基準に基づく急性毒性試験や変異原性試験の結果が公開されており、適切な実験室管理下での取り扱いが可能です。ただし、材料安全性データシート(MSDS)に記載された個人防護具(PPE)の使用や局所排気装置の設置が推奨されています。

今後の展望として、自動合成プラットフォームとの統合やデジタルツイン技術を活用したプロセス最適化が期待されています。サステナブルケミストリーの観点からは、グリーン溶媒を用いた合成ルート開発やカーボンフットプリント低減への取り組みが業界全体の課題となっています。

796884-06-5 ((2S,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride) 関連製品

- 934972-82-4(4-Fluoropyrrolidine-2-carboxamide)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)